(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
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Overview
Description
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in halogenated derivatives .
Scientific Research Applications
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer properties, these compounds are structurally related and have similar applications.
Uniqueness
What sets (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl (4S)-2-amino-4-methyl-4-propan-2-yl-6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-11(2)17(3)14-13(23-15(18)19-14)9-20(17)16(21)22-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H2,18,19)/t17-/m0/s1 |
InChI Key |
PXNAWUUQRXGWTK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@]1(C2=C(CN1C(=O)OCC3=CC=CC=C3)SC(=N2)N)C |
Canonical SMILES |
CC(C)C1(C2=C(CN1C(=O)OCC3=CC=CC=C3)SC(=N2)N)C |
Origin of Product |
United States |
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